Cas no 51282-56-5 (Ethyl 5-chloro-2-nitrobenzoate)

Ethyl 5-chloro-2-nitrobenzoate is a nitro-substituted benzoate ester with the molecular formula C₉H₈ClNO₄. This compound is characterized by its chloro and nitro functional groups, which enhance its reactivity in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemical intermediates. The ethyl ester group improves solubility in organic solvents, facilitating its use in various reactions such as nucleophilic substitutions or reductions. Its crystalline solid form ensures stability under standard storage conditions. Ethyl 5-chloro-2-nitrobenzoate is valued for its role as a versatile building block in heterocyclic chemistry, offering precise functionalization for complex molecular frameworks.
Ethyl 5-chloro-2-nitrobenzoate structure
51282-56-5 structure
Product Name:Ethyl 5-chloro-2-nitrobenzoate
CAS No:51282-56-5
MF:C9H8ClNO4
MW:229.617121696472
CID:1091320
PubChem ID:603450
Update Time:2025-11-01

Ethyl 5-chloro-2-nitrobenzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5-chloro-2-nitrobenzoate
    • 5-chloro-2-nitrobenzoic acid ethyl ester
    • 5-chloro-2-nitro-benzoic acid ethyl ester
    • AC1LCNNB
    • AK145168
    • Benzoic acid, 5-chloro-2-nitro-, ethyl ester
    • ethyl-5-chloro-2-nitrobenzoate
    • SureCN267821
    • EN300-102478
    • G58005
    • MFCD06204330
    • BCA28256
    • Ethyl5-chloro-2-nitrobenzoate
    • AKOS008948328
    • 51282-56-5
    • SCHEMBL267821
    • CS-0307959
    • Inchi: 1S/C9H8ClNO4/c1-2-15-9(12)7-5-6(10)3-4-8(7)11(13)14/h3-5H,2H2,1H3
    • InChI Key: RICLVXMCOVKPRW-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C(=O)OCC)C=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 229.01424
  • Monoisotopic Mass: 229.0141854g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 72.1Ų

Experimental Properties

  • Density: 1.369
  • Boiling Point: 319.8°C at 760 mmHg
  • Flash Point: 147.2°C
  • Refractive Index: 1.558
  • PSA: 69.44

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Additional information on Ethyl 5-chloro-2-nitrobenzoate

Ethyl 5-chloro-2-nitrobenzoate (CAS No. 51282-56-5): A Versatile Intermediate in Modern Chemical Synthesis and Pharmaceutical Applications

Ethyl 5-chloro-2-nitrobenzoate (CAS No. 51282-56-5) is a significant compound in the realm of organic chemistry, serving as a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structural features, comprising a nitro group and a chloro substituent on a benzoate backbone, make it a valuable building block for further functionalization. This article delves into the chemical properties, synthesis methods, and recent applications of Ethyl 5-chloro-2-nitrobenzoate, highlighting its importance in contemporary research and industrial processes.

The molecular structure of Ethyl 5-chloro-2-nitrobenzoate consists of a benzene ring substituted with a nitro group at the 2-position and a chloro group at the 5-position, esterified with an ethyl moiety. This arrangement imparts distinct reactivity patterns, making it an attractive candidate for various chemical transformations. The nitro group, being highly electrophilic, facilitates nucleophilic aromatic substitution reactions, while the chloro group can undergo cross-coupling reactions under appropriate conditions. These characteristics have positioned Ethyl 5-chloro-2-nitrobenzoate as a key intermediate in the development of novel compounds.

In recent years, there has been growing interest in the applications of Ethyl 5-chloro-2-nitrobenzoate in pharmaceutical research. Its derivatives have been explored as potential intermediates in the synthesis of active pharmaceutical ingredients (APIs) with diverse biological activities. For instance, studies have demonstrated its utility in the preparation of nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The ability to modify the benzoate core through selective functionalization allows for the creation of structurally diverse molecules with tailored pharmacological properties.

The synthesis of Ethyl 5-chloro-2-nitrobenzoate typically involves the nitration of chlorobenzene followed by esterification. Advanced synthetic methodologies have been developed to enhance yield and purity, including catalytic processes that minimize byproduct formation. Recent advancements in green chemistry have also led to the adoption of solvent-free and microwave-assisted synthesis routes, reducing environmental impact while maintaining high efficiency. These innovations underscore the compound's adaptability to modern synthetic demands.

One notable application of Ethyl 5-chloro-2-nitrobenzoate is in the field of agrochemicals. Its derivatives have been investigated for their potential as herbicides and fungicides due to their ability to interact with biological targets in plants. Research has shown that certain nitroaromatic compounds exhibit potent antimicrobial properties, making them promising candidates for crop protection strategies. The versatility of Ethyl 5-chloro-2-nitrobenzoate as a precursor allows chemists to design molecules with enhanced efficacy and reduced environmental persistence.

The role of computational chemistry in optimizing the synthesis and applications of Ethyl 5-chloro-2-nitrobenzoate cannot be overstated. Molecular modeling techniques have enabled researchers to predict reaction outcomes and identify optimal conditions for functionalization. This approach has accelerated the discovery process, allowing for rapid screening of potential derivatives with desired properties. By integrating experimental data with computational insights, scientists can develop more efficient synthetic routes and tailor compounds for specific applications.

The future prospects for Ethyl 5-chloro-2-nitrobenzoate are promising, with ongoing research exploring its potential in drug discovery and material science. The development of novel methodologies for its synthesis and functionalization continues to drive innovation in these fields. As our understanding of molecular interactions deepens, so too does our ability to harness the unique properties of compounds like Ethyl 5-chloro-2-nitrobenzoate. This compound exemplifies the intersection of chemistry and biology, where structural diversity leads to functional innovation.

In conclusion, Ethyl 5-chloro-2-nitrobenzoate (CAS No. 51282-56-5) is a multifaceted compound with significant implications in pharmaceuticals, agrochemicals, and specialty chemicals. Its structural features enable diverse chemical transformations, making it a valuable intermediate for synthesizing structurally complex molecules with tailored properties. As research progresses, we can expect further advancements in its application across multiple scientific disciplines.

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